[3-(Pyridin-2-ylmethoxy)phenyl]methanamine is a chemical compound with the molecular formula and a molecular weight of approximately 214.26 g/mol. This compound features a pyridine ring connected to a phenylmethanamine group through a methoxy linker, positioning it as a significant structure in organic chemistry. Its classification falls under organoheterocyclic compounds, specifically within the categories of phenylmethanamines and pyridine derivatives.
The synthesis of [3-(pyridin-2-ylmethoxy)phenyl]methanamine typically involves several key steps:
In industrial settings, these synthetic routes are adapted for large-scale production, often utilizing continuous flow reactors and automated systems to enhance yield and purity. Reaction conditions are optimized for efficiency, ensuring high-quality outputs.
The molecular structure of [3-(pyridin-2-ylmethoxy)phenyl]methanamine can be represented as follows:
The InChI key for this compound is KMBPJSHPAXOXBT-UHFFFAOYSA-N, and its SMILES representation is C1=CC=C(C=C1OC2=CC=NC=C2)C(N)=C. These identifiers facilitate its identification in chemical databases.
[3-(Pyridin-2-ylmethoxy)phenyl]methanamine is capable of undergoing various chemical reactions:
Typical reagents include oxidizing agents like potassium permanganate for oxidation processes, sodium borohydride for reductions, and various halides or amines for substitution reactions. Controlled temperatures and pH levels are crucial for achieving selective transformations.
Reactions involving this compound can lead to substituted phenylmethanamine derivatives and various functionalized aromatic compounds.
The mechanism of action of [3-(pyridin-2-ylmethoxy)phenyl]methanamine primarily involves its interaction with biological targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites on proteins, modulating their activity—either inhibiting or activating biochemical pathways depending on the target context.
The compound exhibits typical characteristics associated with organic compounds, including:
Key chemical properties include:
[3-(Pyridin-2-ylmethoxy)phenyl]methanamine has diverse applications across various scientific fields:
This comprehensive analysis highlights the significance of [3-(pyridin-2-ylmethoxy)phenyl]methanamine within both academic research and industrial applications, underscoring its versatility as a chemical compound.
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1